4-Methyl-2-(4-nitrobenzoyl)pyridine

Beschreibung

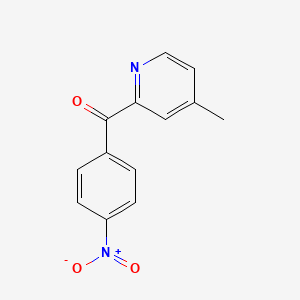

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methylpyridin-2-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-6-7-14-12(8-9)13(16)10-2-4-11(5-3-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFXHYBPNWKXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248654 | |

| Record name | (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-83-7 | |

| Record name | (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methyl 2 4 Nitrobenzoyl Pyridine

Established Synthetic Routes

Established methods for the synthesis of 4-Methyl-2-(4-nitrobenzoyl)pyridine primarily rely on classical organic reactions, including multi-step syntheses and reactions involving organometallic and nucleophilic reagents.

Multi-Step Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex molecules like this compound from simpler, readily available starting materials. scribd.comtruman.edu These sequences often involve the initial synthesis of a substituted pyridine (B92270) ring, followed by the introduction of the 4-nitrobenzoyl group.

A two-step approach has been successfully used for the synthesis of 4-nitropyridine (B72724) from pyridine N-oxide. This involves nitration followed by a reduction step. researchgate.net A similar strategy could be envisioned for this compound, where a pre-existing 4-methyl-2-acylpyridine is nitrated, or a 4-methyl-2-halopyridine is coupled with a 4-nitrobenzoyl moiety.

Organometallic Coupling Reactions in Pyridine Synthesis

Organometallic coupling reactions have become indispensable tools in modern organic synthesis, offering efficient ways to form carbon-carbon bonds. psu.edunih.gov In the context of pyridine synthesis, transition metal-catalyzed reactions, such as those involving palladium or copper, are particularly prevalent. numberanalytics.comijpsonline.com These reactions can be used to couple a pyridine ring with various functional groups.

For the synthesis of this compound, an organometallic approach might involve the cross-coupling of a 2-organometallic pyridine reagent (e.g., a pyridylboronic acid or pyridylstannane) with 4-nitrobenzoyl chloride. This reaction would typically be catalyzed by a palladium complex. Alternatively, a 2-halopyridine derivative could be coupled with a 4-nitrobenzoyl organometallic reagent. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Recent research has explored the use of nickel catalysts in coupling reactions. While Ni(0), Ni(I), Ni(II), and Ni(III) are common, Ni(IV) intermediates are less so but have shown potential in forming carbon-heteroatom bonds. psu.edu

Nucleophilic Acylation and Substitution Reactions Utilizing 4-Nitrobenzoyl Moiety

Nucleophilic acyl substitution is a fundamental reaction for introducing acyl groups onto a molecule. libretexts.orgmasterorganicchemistry.comlibretexts.org In the synthesis of this compound, this typically involves the reaction of a nucleophilic 4-methylpyridine (B42270) derivative with an electrophilic 4-nitrobenzoyl species. libretexts.orgmasterorganicchemistry.com

The most direct approach is the Friedel-Crafts acylation of 4-methylpyridine with 4-nitrobenzoyl chloride. However, the pyridine ring is generally deactivated towards electrophilic aromatic substitution. A more common and effective method is the nucleophilic acylation of a lithiated pyridine species. This involves deprotonation of 4-methylpyridine at the 2-position using a strong base like n-butyllithium, followed by quenching with 4-nitrobenzoyl chloride. nih.gov The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a leaving group to reform the carbonyl group. libretexts.orglibretexts.orgyoutube.com

The reactivity of the acylating agent is also a key factor. Acid chlorides, like 4-nitrobenzoyl chloride, are highly reactive in nucleophilic acyl substitution reactions due to the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. libretexts.org The synthesis of 4-nitrobenzoyl chloride itself can be achieved by reacting p-nitrobenzoic acid with thionyl chloride in the presence of a catalyst like pyridine. google.com

Novel and Optimized Synthetic Strategies

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles and asymmetric synthesis methodologies in the production of pyridine derivatives.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrasayanjournal.co.in For the synthesis of pyridine derivatives, this has translated into the development of methods that utilize greener solvents, catalysts, and energy sources. ijpsonline.comresearchgate.net

Key green chemistry approaches applicable to the synthesis of this compound include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can lead to cleaner products. rasayanjournal.co.in

Use of greener catalysts: Employing non-toxic and recyclable catalysts is a cornerstone of green chemistry. researchgate.net

One-pot multicomponent reactions: These reactions combine multiple starting materials in a single step to form a complex product, reducing the number of synthetic steps and purification processes. rasayanjournal.co.in

For instance, a greener synthesis of 2-methyl-4-nitrobenzoic acid, a related compound, has been developed using dilute nitric acid as an oxidant, avoiding harsher reagents. google.com Such principles could be adapted for the synthesis of the target molecule.

Asymmetric Synthesis Methodologies (if applicable)

Asymmetric synthesis is crucial when a chiral center is present in the target molecule and a specific enantiomer is desired. In the case of this compound, the molecule itself is achiral. Therefore, asymmetric synthesis methodologies are not directly applicable to its preparation.

However, if this compound were to be used as a precursor in the synthesis of a chiral molecule, the introduction of chirality would occur in a subsequent step. For example, if the ketone of the 4-nitrobenzoyl group were to be reduced to a hydroxyl group, this would create a chiral center. In such a scenario, an asymmetric reduction using a chiral catalyst or reagent would be employed to selectively produce one enantiomer of the resulting alcohol.

Exploration of Precursor and Intermediate Chemistry in Synthesis

The synthesis of this compound is a multi-step process that relies on the careful selection and preparation of key precursors. The predominant synthetic strategies involve the coupling of a substituted pyridine ring with a nitro-substituted benzoyl moiety. A thorough understanding of the chemistry of the precursors and the intermediates formed during the reaction is crucial for optimizing the synthesis and achieving high yields of the desired product.

The two primary precursors required for the synthesis of this compound are a 4-methylpyridine derivative activated at the 2-position and an activated 4-nitrobenzoyl derivative. The specific nature of these precursors can vary depending on the chosen synthetic route.

Pyridine Precursor: 4-Methylpyridine

The starting point for the pyridine component is typically 4-methylpyridine, also known as γ-picoline. Industrially, 4-methylpyridine is synthesized through the reaction of acetaldehyde (B116499) and ammonia (B1221849) over an oxide catalyst, a process that also yields 2-methylpyridine. wikipedia.org It is a pungent liquid that serves as a versatile building block for the synthesis of more complex heterocyclic compounds. wikipedia.org

For its use in the synthesis of this compound, 4-methylpyridine needs to be functionalized at the 2-position to facilitate the introduction of the 4-nitrobenzoyl group. This can be achieved through several methods, with two prominent approaches being direct acylation under Friedel-Crafts conditions or via a directed ortho-metalation strategy involving a lithiated intermediate.

Acylating Agent Precursor: 4-Nitrobenzoyl Chloride

The source of the 4-nitrobenzoyl group is typically 4-nitrobenzoyl chloride. This acyl chloride is a highly reactive compound that readily participates in electrophilic substitution reactions. It is prepared from 4-nitrobenzoic acid, a commercially available solid. The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic synthesis.

Common methods for this conversion include reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). tandfonline.comprepchem.com When using thionyl chloride, the reaction is often carried out by refluxing one equivalent of 4-nitrobenzoic acid with two equivalents of thionyl chloride to afford a near-quantitative yield. tandfonline.com The reaction with phosphorus pentachloride involves heating a mixture of the two reagents until the evolution of hydrogen chloride gas ceases. prepchem.com The resulting 4-nitrobenzoyl chloride is a yellow, crystalline solid with a melting point of approximately 73-75 °C. prepchem.comsigmaaldrich.com

| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Methylpyridine | C₆H₇N | 93.13 | Colorless liquid | 2.4 | 145 |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Yellowish-white solid | 238-242 | - |

| Thionyl chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | -104.5 | 76 |

| Phosphorus pentachloride | PCl₅ | 208.24 | White to pale yellow crystalline solid | 160-167 (sublimes) | 159 (sublimes) |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | Yellow needles | 73-75 | 155 (at 20 mmHg) |

Intermediate Chemistry in Synthesis

The coupling of the 4-methylpyridine and 4-nitrobenzoyl precursors can proceed through different intermediates depending on the reaction conditions.

Friedel-Crafts Acylation Pathway:

In a Friedel-Crafts-type acylation, the 4-methylpyridine ring acts as the nucleophile, attacking an electrophilic acylium ion generated from 4-nitrobenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org

The first step in this pathway is the formation of the highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the 4-nitrobenzoyl chloride, facilitating the departure of the chloride ion and generating a resonance-stabilized acylium ion.

Following the generation of the acylium ion, the electron-rich π-system of the 4-methylpyridine ring attacks the electrophilic carbon of the acylium ion. This attack is regioselective, with the acyl group preferentially adding to the 2-position of the pyridine ring, which is activated by the nitrogen atom. This step leads to the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. quizlet.commasterorganicchemistry.com

The final step in the Friedel-Crafts acylation is the deprotonation of the σ-complex by a weak base, typically the AlCl₄⁻ anion, to restore the aromaticity of the pyridine ring and yield the final product, this compound. masterorganicchemistry.com

Directed Ortho-Metalation Pathway:

An alternative and often more regioselective method involves the initial deprotonation of 4-methylpyridine at the 2-position using a strong base, such as an organolithium reagent like n-butyllithium. This generates a highly reactive intermediate, 2-lithio-4-methylpyridine. The lithium atom directs the subsequent electrophilic attack to the 2-position.

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Public Scientific Literature

A comprehensive review of available scientific databases and literature indicates a significant lack of published experimental data for the chemical compound this compound. While this compound is listed in some chemical supplier catalogs, detailed spectroscopic characterization—essential for confirming its structure and understanding its electronic and conformational properties—does not appear to be publicly accessible.

Efforts to gather specific data for one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), as well as for vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, have been unsuccessful. The creation of a detailed scientific article as requested is therefore not feasible without this foundational experimental information.

While spectroscopic data exists for structurally related isomers and analogous compounds, such as 6-Methyl-2-(4-nitrobenzoyl)pyridine and 4-Methyl-2-(3-nitrobenzoyl)pyridine, these are distinct chemical entities. The difference in the substitution pattern on the pyridine and benzoyl rings leads to unique electronic and steric environments, meaning their spectral data cannot be used to accurately describe this compound.

For a scientifically accurate and thorough analysis as outlined in the user's request, original experimental research providing the following would be necessary:

1D and 2D NMR Data: To assign proton and carbon signals, establish through-bond connectivity, and analyze the conformational preferences of the molecule.

Vibrational Spectroscopy Data (FTIR/Raman): To identify characteristic functional group vibrations, such as the carbonyl (C=O) stretch of the ketone linker and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Without access to peer-reviewed studies or spectral database entries for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Detailed Vibrational Mode Assignments and Theoretical-Experimental Correlations

The vibrational properties of 4-Methyl-2-(4-nitrobenzoyl)pyridine have been meticulously investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy, complemented by theoretical calculations. These studies provide a detailed assignment of the observed vibrational modes and offer insights into the molecule's electronic structure and intramolecular interactions.

A combined experimental and theoretical study utilized FT-IR and FT-Raman spectra to analyze the vibrational frequencies of this compound. The experimental findings were correlated with theoretical predictions obtained through density functional theory (DFT) calculations, specifically using the B3LYP method with a 6-311++G(d,p) basis set. This approach allowed for a precise assignment of the fundamental vibrational modes.

Key vibrational assignments include:

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. For this compound, these bands appear around 3075 cm⁻¹ in the FT-IR spectrum and 3070 cm⁻¹ in the Raman spectrum. The methyl group C-H stretching vibrations are found at higher frequencies.

C=O Carbonyl Stretching: The carbonyl group (C=O) stretching vibration is a strong and characteristic band in the IR spectrum. For this molecule, it is observed at approximately 1665 cm⁻¹. The position of this band can be influenced by the electronic effects of the substituent groups on the benzoyl and pyridine (B92270) rings.

NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominent features in the spectrum. The asymmetric stretch is typically found in the 1540–1520 cm⁻¹ range, while the symmetric stretch appears in the 1355–1345 cm⁻¹ region.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring are observed in the 1600–1400 cm⁻¹ region.

The excellent correlation between the experimental and theoretically calculated vibrational frequencies confirms the optimized molecular geometry and provides a high degree of confidence in the vibrational assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, HRMS analysis is crucial for confirming its chemical formula, C₁₃H₁₀N₂O₃. The exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally measured value to verify the elemental composition.

Fragmentation Pattern Analysis and Structural Confirmation

The fragmentation pattern observed in the mass spectrum of this compound provides valuable information for confirming its molecular structure. Under electron impact (EI) or other ionization methods, the molecule breaks apart into characteristic fragment ions.

The fragmentation process often begins with the cleavage of the weakest bonds. In this molecule, the bond between the carbonyl carbon and the pyridine ring, as well as the bond between the carbonyl carbon and the nitrophenyl ring, are likely points of initial fragmentation.

Key expected fragment ions include:

[C₇H₄NO₃]⁺: Corresponding to the 4-nitrobenzoyl cation.

[C₆H₆N]⁺: Corresponding to the 4-methylpyridine (B42270) cation.

[NO₂]⁺: The nitro group cation.

Loss of CO, resulting in a [M-CO]⁺ ion.

By analyzing the masses and relative abundances of these and other fragment ions, the connectivity of the different structural units within the molecule can be definitively confirmed.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and details about the three-dimensional arrangement of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction analysis has been successfully employed to determine the absolute structure of this compound. This technique has revealed that the compound crystallizes in the monoclinic space group P2₁/c.

The crystal structure analysis confirms the molecular connectivity and provides precise geometric parameters. A notable feature of the molecular geometry is the dihedral angle between the pyridine ring and the 4-nitrophenyl ring, which has been determined to be 69.8 (1)°. This significant twist between the two aromatic rings is a key structural characteristic of the molecule in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The packing of this compound molecules in the crystal lattice is governed by a network of weak intermolecular interactions. These interactions play a crucial role in stabilizing the crystal structure.

Hydrogen Bonding: The analysis of the crystal structure reveals the presence of weak C-H···O hydrogen bonds. In the crystal, molecules are linked by pairs of these hydrogen bonds, forming inversion dimers with an R₂²(10) ring motif. These dimers are further connected into chains along the c-axis direction.

These combined intermolecular forces create a robust three-dimensional supramolecular architecture in the solid state.

Conformational Geometry, Torsion Angles, and Molecular Packing

The precise conformational geometry and molecular packing of this compound are crucial for understanding its solid-state properties. While a crystal structure for this specific compound is not publicly available, valuable insights can be drawn from the closely related compound, pyridin-4-ylmethyl 4-nitrobenzoate (B1230335), which has been characterized by single-crystal X-ray diffraction. researchgate.netbiust.ac.bw

The molecular packing in the crystal lattice of related compounds is often governed by a combination of weak intermolecular interactions. In the crystal structure of 4-aminobenzoic acid–4-methylpyridine (1/1), molecules are linked by O—H···N and N—H···O hydrogen bonds, forming one- and two-dimensional networks. nih.gov For this compound, the presence of the polar nitro group and the pyridine nitrogen atom suggests that C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic rings, are likely to be the dominant forces in the crystal packing. researchgate.net These interactions would lead to the formation of a stable, three-dimensional supramolecular architecture.

Table 1: Comparative Crystallographic Data of Related Compounds

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Key Intermolecular Interactions |

| Pyridin-4-ylmethyl 4-nitrobenzoate researchgate.net | Monoclinic | P21/n | - | - |

| 4-Nitro-N-[(pyridin-2-yl)methylidene]aniline researchgate.net | Monoclinic | P21/n | 47.78(5) | C—H···O, C—H···N, π–π stacking |

| 4-Aminobenzoic acid–4-methylpyridine (1/1) nih.gov | - | - | 57.11(14) | O—H···N, N—H···O |

Data for a specific dihedral angle and intermolecular interactions for Pyridin-4-ylmethyl 4-nitrobenzoate were not available in the cited source.

Host-Guest Characteristics in Solid State

The potential for this compound to form host-guest complexes in the solid state is an intriguing aspect of its supramolecular chemistry. While specific studies on the host-guest chemistry of this compound are not available, the principles of crystal engineering suggest that its molecular structure is conducive to forming inclusion compounds. The voids created by the non-planar arrangement of the aromatic rings and the specific intermolecular interactions could potentially accommodate small guest molecules.

The formation of supramolecular assemblies is a known characteristic of pyridine derivatives. manipal.edu The ability of the pyridine nitrogen to participate in hydrogen bonding and coordination complexes makes it a versatile component in the design of host frameworks. manipal.edu Furthermore, the presence of the nitro group can also influence host-guest interactions through electrostatic and charge-transfer interactions. The investigation of the host-guest characteristics of this compound would be a valuable area for future research, potentially leading to applications in areas such as separation science, catalysis, and materials science.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The electronic absorption and emission properties of this compound are determined by the interplay of the electron-donating 4-methylpyridine moiety and the electron-withdrawing 4-nitrobenzoyl group.

Electronic Transitions and Absorption Characteristics

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions. In related substituted pyridine carbonitrile derivatives, two absorption bands are typically observed in the ranges of 265-309 nm and 323-379 nm, corresponding to π-π* and n-π* transitions, respectively. manipal.edu Similarly, in a computational study of a chalcone (B49325) derivative, 3-(2,3-dichlorophenyl)-1-(pyridine-2-yl)prop-2-en-1-one, absorption wavelengths were calculated, providing insight into the electronic transitions. niscpr.res.in

For this compound, the absorption spectrum is likely to be dominated by strong π-π* transitions associated with the aromatic rings and the conjugated system, and a weaker, lower-energy n-π* transition associated with the carbonyl and nitro groups. The intramolecular charge transfer (ICT) from the methyl-substituted pyridine ring (donor) to the nitro-substituted phenyl ring (acceptor) is expected to significantly influence the position and intensity of the absorption bands.

Table 2: Expected UV-Vis Absorption Characteristics

| Type of Transition | Expected Wavelength Range (nm) | Associated Moieties |

| π-π | 250-350 | Pyridine ring, Benzene ring, Carbonyl group |

| n-π | 350-450 | Carbonyl group, Nitro group |

Fluorescence and Luminescence Behavior

The fluorescence and luminescence properties of this compound are intrinsically linked to its electronic structure. While many pyridine derivatives are known to be fluorescent, the presence of a nitro group often leads to fluorescence quenching. nih.gov This quenching effect is attributed to the efficient intersystem crossing from the singlet excited state to the triplet state, promoted by the heavy atom effect of the nitro group, and subsequent non-radiative decay pathways.

In a study of N-benzyl-2-methyl-4-nitroaniline, both fluorescence and phosphorescence were observed at low temperatures, with the nitro group vibrations influencing the emission spectra. researchgate.net It is plausible that this compound may exhibit weak fluorescence or phosphorescence at low temperatures, but significant emission at room temperature is unlikely due to the quenching effect of the nitro group. The investigation of its luminescence behavior under different conditions, such as in various solvents and at cryogenic temperatures, would be necessary to fully elucidate its photophysical decay pathways.

Investigation of Nonlinear Optical (NLO) Properties

Compounds with a significant intramolecular charge transfer character, particularly those with strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, are known to exhibit nonlinear optical (NLO) properties. The molecular structure of this compound, featuring a donor (4-methylpyridine) and an acceptor (4-nitrobenzoyl) moiety, suggests its potential as an NLO material.

Computational studies on related chalcone derivatives have shown that the substitution of donor-acceptor groups can significantly enhance the hyperpolarizability (β), a measure of the second-order NLO response. niscpr.res.in For instance, the calculated hyperpolarizability of 3-(2,3-dichlorophenyl)-1-(pyridine-2-yl)prop-2-en-1-one was found to be significantly higher than that of urea, a standard NLO material. niscpr.res.in This suggests that this compound could possess a substantial second-order NLO response. Experimental verification of these properties, for example through Hyper-Rayleigh Scattering (HRS) or Kurtz-Perry powder technique, would be required to confirm its NLO activity and potential for applications in optoelectronics and photonics.

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems. For 4-Methyl-2-(4-nitrobenzoyl)pyridine, DFT calculations, often employing the B3LYP functional with various basis sets such as 6-311++G(d,p), have been instrumental in elucidating its structural and spectroscopic properties. scirp.orgphyschemres.org

| Bond | Predicted Length (Å) |

|---|---|

| C-C (Pyridine Ring) | ~1.39 |

| C-N (Pyridine Ring) | ~1.34 |

| C-C (Phenyl Ring) | ~1.40 |

| C-C (Inter-ring) | ~1.47-1.50 |

| C=O | ~1.22 |

| C-NO2 | ~1.48 |

| Angle | Predicted Angle (°) |

|---|---|

| C-C-C (Pyridine Ring) | ~118-121 |

| C-N-C (Pyridine Ring) | ~117 |

| C-C-C (Phenyl Ring) | ~120 |

| Pyridine-C-C=O | ~119 |

| C-C=O | ~121 |

Prediction of Vibrational Frequencies and Spectroscopic Data

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a normal coordinate analysis, vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional modes. sci-hub.se For pyridine (B92270) derivatives, characteristic vibrational frequencies for C-H stretching, C=C and C=N ring stretching, and the vibrations of the nitro group have been calculated. scirp.org These theoretical spectra serve as a valuable tool for interpreting experimental spectroscopic data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2900-3000 |

| C=O Stretch | 1650-1700 |

| C=C/C=N Ring Stretch | 1400-1600 |

| NO₂ Asymmetric Stretch | 1500-1550 |

| NO₂ Symmetric Stretch | 1330-1370 |

Simulation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. Using methods like the Gauge-Including Atomic Orbital (GIAO) method, the ¹H and ¹³C NMR chemical shifts of this compound can be simulated. researchgate.net These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by the DFT calculations. For instance, the protons on the pyridine and nitrophenyl rings are expected to have distinct chemical shifts due to the different electronic effects of the nitrogen atom and the nitro group. ipb.ptpw.edu.pl

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.0-9.0 | 120-155 |

| Nitrophenyl Ring Protons | 7.5-8.5 | 123-150 |

| Methyl Protons | ~2.4 | ~21 |

| Carbonyl Carbon | - | ~190 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the chemical reactivity and electronic properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

Highest Occupied Molecular Orbital (HOMO) Characteristics and Electron Donor Ability

The HOMO is the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. libretexts.orgacadpubl.eu In this compound, the HOMO is expected to be primarily localized on the more electron-rich regions of the molecule. Analysis of similar structures suggests that the HOMO may have significant contributions from the pyridine ring and the methyl group. The energy of the HOMO is a critical parameter; a higher HOMO energy indicates a greater propensity to act as an electron donor. malayajournal.org

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Electron Acceptor Ability

The LUMO is the lowest energy orbital that is unoccupied by electrons and relates to the molecule's ability to accept electrons. libretexts.orgacadpubl.eu For this compound, the LUMO is anticipated to be predominantly located on the electron-deficient parts of the molecule, particularly the nitrophenyl ring due to the strong electron-withdrawing nature of the nitro group. malayajournal.org A lower LUMO energy signifies a greater ability to act as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity, with a smaller gap suggesting higher reactivity. acadpubl.eumalayajournal.org

| Property | Description |

|---|---|

| HOMO Localization | Expected on the 4-methylpyridine (B42270) moiety. |

| LUMO Localization | Expected on the 4-nitrobenzoyl moiety. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. malayajournal.org |

HOMO-LUMO Energy Gap and Molecular Stability/Reactivity Correlation

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability. researchgate.net

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO, making the molecule less prone to chemical reactions. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive, as it can readily undergo electronic transitions. researchgate.net This small gap is often indicative of a potential for charge transfer (CT) within the molecule. researchgate.net

Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Representative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 |

| Chemical Softness | S | 1/(2η) | 0.25 |

Note: The values presented are illustrative and based on typical DFT calculations for structurally related aromatic nitro-ketone compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.trsci-hub.se The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for intuitive analysis. Red indicates regions of most negative potential (electron-rich), while blue represents areas of most positive potential (electron-deficient). The potential increases in the order: red < orange < yellow < green < blue. researchgate.net

Electrostatic Surface Analysis for Charge Distribution

The MEP map of this compound reveals a distinct separation of charge, characteristic of its structure.

Negative Regions (Red/Yellow) : The most negative potential is concentrated on the oxygen atoms of the nitro group and the oxygen atom of the carbonyl group. researchgate.net These sites are electron-rich and represent the most likely targets for electrophilic attack.

Positive Regions (Blue) : The most positive potential is expected around the hydrogen atoms of the pyridine ring and the methyl group. A significant region of positive potential would also be located on and around the carbonyl carbon and the pyridine ring carbons adjacent to the electron-withdrawing nitrogen atom. researchgate.net These electron-deficient areas are susceptible to nucleophilic attack.

Neutral Regions (Green) : Areas with near-zero potential are typically found over the carbon backbone of the aromatic rings.

This charge distribution highlights the significant intramolecular charge transfer from the methylpyridine ring towards the nitrobenzoyl group.

Identification of Potential Electrophilic and Nucleophilic Sites

The MEP analysis directly identifies the reactive centers within the molecule:

Electrophilic Sites : The regions of negative potential, specifically the oxygen atoms of the nitro (O=N=O) and carbonyl (C=O) groups, are the primary electrophilic sites, meaning they are attractive to positively charged species. researchgate.net

Nucleophilic Sites : The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the C2 and C4 positions, which become susceptible to nucleophilic attack. nih.govnih.gov In this compound, the C2 position, bonded to the electron-withdrawing benzoyl group, and the C6 position are expected to be highly electron-deficient (positive potential) and thus are the primary sites for nucleophilic attack. The carbon atom of the carbonyl group is also a significant electrophilic center, prone to attack by nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization within a molecule, including intramolecular charge transfer, hybridization, and hyperconjugative interactions. researchgate.net This analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule.

Analysis of Intramolecular Charge Transfer and Hybridization

NBO analysis of this compound would reveal significant intramolecular charge transfer (ICT). The primary ICT pathway is from the electron-donating methylpyridine ring to the electron-accepting nitrobenzoyl ring system.

Key donor-acceptor interactions would include:

Delocalization from the lone pairs of the nitro group's oxygen atoms (LP(O)) to the antibonding π* orbitals of the N=O bonds.

Delocalization from the lone pair of the carbonyl oxygen (LP(O)) to the antibonding π*(C-C) orbitals of the adjacent aromatic rings.

Charge transfer from the π orbitals of the pyridine ring to the π* orbitals of the carbonyl and nitro groups.

The hybridization of the atoms, such as the sp² hybridization of the ring carbons and the carbonyl carbon, can also be confirmed through NBO analysis.

Hyperconjugation Interactions and Stability Effects

Hyperconjugation is a stabilizing interaction that results from the overlap of electrons in a σ-bond (typically C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital. In this compound, NBO analysis would quantify the hyperconjugative interactions responsible for molecular stability.

The most significant hyperconjugative interactions are expected to be:

σ(C-H) → π(C=C): The overlap between the σ orbitals of the C-H bonds of the methyl group and the antibonding π orbitals of the pyridine ring. This interaction delocalizes electron density from the methyl group into the ring, contributing to its stability.

π(C=C) → π(C=C): Intramolecular charge transfer between the π orbitals of the pyridine ring and the π orbitals of the benzoyl ring, and vice-versa, leading to extensive delocalization across the entire molecule.

Table 2: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π (C5-C6)pyr | π* (C2-C3)pyr | ~20 | π → π* (Intra-ring resonance) |

| π (C1'-C6')benz | π* (C=O) | ~25 | π → π* (Conjugation) |

| LP (O)carbonyl | π* (C-C1')benz | ~30 | n → π* (Resonance) |

| LP (O)nitro | π* (N=O) | ~50 | n → π* (Resonance) |

Note: E(2) values are illustrative, based on similar molecular systems found in computational chemistry literature. LP denotes a lone pair. 'pyr' refers to the pyridine ring and 'benz' to the benzoyl ring.

Global Chemical Reactivity Descriptors

Ionization Potential and Electron Affinity

The ionization potential (I) is the minimum energy required to remove an electron from a molecule, while the electron affinity (A) is the energy released when a molecule accepts an electron. researchgate.net Within the DFT framework, these can be approximated using Koopmans' theorem, where I ≈ -E(HOMO) and A ≈ -E(LUMO). A more accurate method involves calculating the total energy difference between the neutral molecule and its cationic or anionic state (the ΔSCF method). researchgate.netkit.edu

Ionization Potential (I): A high ionization potential indicates high stability and a low tendency to donate electrons.

Electron Affinity (A): A high electron affinity, influenced by electron-withdrawing groups like the nitro group, signifies a greater ability to accept electrons. researchgate.net

Calculations on related nitroaromatic and pyridine compounds show how these values are determined and their typical range. nih.govresearchgate.net

| Parameter | Formula | Typical Value (eV) | Significance |

|---|---|---|---|

| E(HOMO) | - | -7.5 | Energy of the highest occupied molecular orbital |

| E(LUMO) | - | -2.0 | Energy of the lowest unoccupied molecular orbital |

| Ionization Potential (I) | -E(HOMO) | 7.5 | Energy required to remove an electron |

| Electron Affinity (A) | -E(LUMO) | 2.0 | Energy released upon gaining an electron |

Chemical Hardness, Softness, and Electrophilicity Index

From the ionization potential and electron affinity, several other key descriptors can be derived to further characterize a molecule's reactivity. researchgate.net

Chemical Hardness (η): Defined as η = (I - A) / 2, hardness measures the resistance of a molecule to change its electron distribution. bgu.ac.il A large HOMO-LUMO gap corresponds to a high hardness value, indicating greater stability and lower reactivity. researchgate.net

Chemical Softness (S): As the reciprocal of hardness (S = 1 / η), softness indicates how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Introduced by Parr, this index measures the propensity of a species to accept electrons. researchgate.net It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2). A high electrophilicity index points to a good electrophile. The presence of the nitrobenzoyl group suggests that this compound would possess a significant electrophilicity index.

| Parameter | Formula | Illustrative Value (eV) | Significance |

|---|---|---|---|

| Chemical Potential (μ) | -(I + A) / 2 | -4.75 | Electron escaping tendency |

| Chemical Hardness (η) | (I - A) / 2 | 2.75 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | 0.36 | Propensity for charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | 4.10 | Electrophilic nature |

Conformational Energy Landscape and Torsional Scans

A torsional scan is a computational method used to explore the conformational energy landscape. wuxiapptec.com This is achieved by systematically rotating a specific dihedral angle in increments and performing an energy calculation at each step. wuxiapptec.com The resulting plot of potential energy versus dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (rotational barriers). libretexts.org For this compound, a two-dimensional scan varying both key dihedral angles would map the complete low-energy conformational space. The energy barriers between conformers determine how rapidly they can interconvert. wuxiapptec.com

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0 | 5.0 | Eclipsed (steric clash between rings) |

| 45 | 0.0 | Global Minimum (skewed, non-planar) |

| 90 | 2.5 | Perpendicular (transition state or local minimum) |

| 135 | 0.8 | Local Minimum (skewed, non-planar) |

| 180 | 6.0 | Eclipsed (steric clash between rings) |

Solvation Models and Solvent Effects on Electronic Structure

Chemical reactions are most often carried out in solution, and the solvent can significantly influence the structure, stability, and reactivity of a solute molecule. researchgate.net Computational solvation models are used to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are widely used. q-chem.com

In these models, the solute molecule is placed within a cavity in a continuous medium that represents the solvent, characterized by its dielectric constant. q-chem.com The solute's electron density polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. This interaction is calculated self-consistently. Studies on related pyridine derivatives show that increasing solvent polarity can polarize specific bonds and alter electronic properties. jlu.edu.cnnih.gov For this compound, a polar solvent is expected to have a pronounced effect due to the molecule's inherent polarity, stemming from the carbonyl and nitro groups. This can lead to changes in the HOMO-LUMO gap, dipole moment, and the relative energies of different conformers.

Thermodynamic Property Calculations

Quantum chemical calculations can provide accurate estimates of key thermodynamic properties. These calculations are essential for understanding the stability of different conformers and predicting the energetics of potential reactions. researchgate.net

Using statistical mechanics, the results of frequency calculations on optimized geometries can be used to determine thermodynamic quantities such as:

Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔfG°): A measure of the spontaneity of the formation of the compound.

Entropy (S): A measure of the molecular disorder or the number of accessible microstates.

By comparing the Gibbs free energies of different conformers, their relative populations at a given temperature can be predicted. For instance, calculations on substituted benzophenones have been used to establish consistent datasets of their enthalpies of formation. researchgate.netnist.gov

| Conformer | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Relative Entropy (TΔS, kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| Conformer A (Global Minimum) | 0.00 | 0.00 | 0.00 | ~75 |

| Conformer B (Local Minimum) | 0.80 | 0.65 | 0.15 | ~25 |

Reactivity Studies and Mechanistic Investigations

Reaction Pathways and Product Characterization

The chemical transformations of 4-Methyl-2-(4-nitrobenzoyl)pyridine can proceed through several pathways, primarily dictated by the reaction conditions and the nature of the attacking reagents. Key reaction types include nucleophilic additions to the carbonyl group and nucleophilic aromatic substitutions on the pyridine (B92270) ring.

One potential synthetic route to compounds structurally related to this compound involves the three-component ring transformation (TCRT) of a dinitropyridone with a ketone and a nitrogen source, such as ammonia (B1221849). This method is particularly effective for producing nitropyridines that are otherwise difficult to synthesize. nih.gov For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with various ketones in the presence of ammonia can yield a range of substituted nitropyridines. nih.gov

Table 1: Synthesis of Nitropyridines via Three-Component Ring Transformation

| Ketone Reactant | Nitrogen Source | Product | Yield (%) |

| Cyclohexanone | Ammonia | Cyclohexa[b]pyridine derivative | 83 |

| Cyclopentanone | Ammonia | Cyclopenta[b]pyridine derivative | Low |

| Aromatic Ketones | Ammonia | 2-(Het)aryl-5-nitropyridines | Moderate to Good |

This data is based on the reaction of dinitropyridone with various ketones and illustrates a general synthetic strategy for nitropyridines. nih.gov

Furthermore, the nitro group in the benzoyl moiety suggests that photochemical reactions could be a viable pathway for transformation. Nitroaromatic compounds are known to undergo photochemical reactions, which can include isomerization and rearrangements. rsc.orgrsc.org For example, (E)-2-Nitro-1-(9-phenanthryl)prop-1-ene undergoes geometric isomerization upon irradiation. rsc.org

Study of Reaction Intermediates

The elucidation of reaction mechanisms for this compound involves the identification and characterization of transient intermediates. In nucleophilic substitution reactions on the pyridine ring, a key intermediate is the Meisenheimer complex. This is a high-energy, anionic intermediate formed by the attack of a nucleophile on the aromatic ring, which temporarily disrupts its aromaticity. stackexchange.com The stability of this intermediate is a crucial factor in determining the feasibility of the substitution reaction. stackexchange.com

In the context of photochemical reactions, flash photolysis and low-temperature NMR studies have been instrumental in detecting photochromic transients. rsc.org Mechanistic studies on the hydroboration of ketones have also successfully isolated and characterized reaction intermediates, such as a bidentate acylamino lanthanide complex, using techniques like NMR spectroscopy and X-ray crystallography. uniroma1.it Similarly, in the Michael addition of amines to nitrostyrenes, the reaction is proposed to proceed through a six-membered transition state, which has been supported by both experimental and computational studies. organic-chemistry.org

Kinetic and Mechanistic Studies of this compound Reactions

The kinetics and mechanisms of reactions involving this compound are heavily influenced by its electronic structure. The pyridine nitrogen and the nitro group on the benzoyl ring play significant roles in directing the course of nucleophilic attack.

Nucleophilic Substitution Patterns of Pyridines:

Nucleophilic aromatic substitution on pyridine rings preferentially occurs at the C-2 and C-4 positions. stackexchange.com This is because the attack at these positions allows for the formation of a resonance-stabilized intermediate where the negative charge is located on the electronegative nitrogen atom. stackexchange.com This stabilization is not possible when the attack occurs at the C-3 position. stackexchange.com The initial attack of the nucleophile is typically the rate-determining step due to the formation of the high-energy anionic intermediate. stackexchange.com

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. masterorganicchemistry.com The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed with the expulsion of a leaving group. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Chemical Reactions

The regioselectivity of reactions involving this compound is a critical aspect of its chemical behavior. As discussed, nucleophilic attack on the pyridine ring is highly regioselective for the C-2 and C-4 positions due to electronic factors. stackexchange.com

Studies on related heterocyclic systems, such as 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, have also demonstrated high regioselectivity in nucleophilic substitution reactions. In these cases, the position of substitution is influenced by the nature of the nucleophile and the reaction conditions, with the regiochemistry often confirmed by X-ray analysis and nOe experiments. clockss.org

While stereoselectivity is not a primary consideration for many of the likely reactions of this compound due to its achiral nature, reactions involving the generation of a new stereocenter would require specific chiral reagents or catalysts to induce stereoselectivity.

Applications in Advanced Organic Synthesis and Materials Science

Potential in Materials Science (e.g., as chromophores for NLO materials)

The fundamental design of an effective NLO chromophore often involves an electron-donating group and an electron-accepting group connected by a π-conjugated system. This arrangement, known as a push-pull system, facilitates intramolecular charge transfer upon excitation by an external electric field, such as that from a laser, leading to a large change in the molecule's dipole moment and consequently, a significant NLO response.

In the case of 4-Methyl-2-(4-nitrobenzoyl)pyridine , the molecule possesses key structural features that are hallmarks of NLO-active compounds:

Electron-Withdrawing Group: The nitro group (-NO₂) attached to the benzoyl moiety is a powerful electron-withdrawing group.

Electron-Donating Group (Potential): The pyridine (B92270) ring, particularly with the methyl group (-CH₃) at the 4-position, can act as a π-electron-rich system and, in this context, can be considered a modest electron donor. The nitrogen atom within the pyridine ring also influences the electronic distribution.

Conjugated System: The benzoyl-pyridine framework provides a conjugated path for electrons to move between the donor and acceptor ends of the molecule.

This inherent "push-pull" character is the primary reason for its theoretical potential as a chromophore in NLO materials. The interaction of this molecule with an intense light source could lead to second-order or third-order NLO effects, such as second-harmonic generation (SHG), where the frequency of the incident light is doubled.

While specific experimental data on the hyperpolarizability (β), a measure of the NLO response at the molecular level, or the second-order susceptibility (χ⁽²⁾) of bulk material is not available in the reviewed literature for This compound , studies on analogous molecules containing pyridine and nitro-substituted phenyl rings have demonstrated significant NLO activity. This suggests that a detailed investigation into This compound would be a worthwhile endeavor.

Future research would likely involve computational studies, such as Density Functional Theory (DFT) calculations, to predict its hyperpolarizability and other NLO parameters. Subsequent experimental validation would require the synthesis of the compound and characterization of its NLO properties using techniques like the Kurtz-Perry powder method or Z-scan measurements. The findings from such studies would be crucial in determining its actual viability for use in advanced materials for applications like optical switching, data storage, and frequency conversion.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The current academic understanding of 4-Methyl-2-(4-nitrobenzoyl)pyridine is largely theoretical, based on the known properties of its constituent functional groups and related benzoylpyridine structures. The molecule consists of a pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, substituted with a methyl group at the 4-position and a 4-nitrobenzoyl group at the 2-position.

The presence of the electron-withdrawing nitro group on the benzoyl moiety is expected to significantly influence the electronic properties of the molecule, likely rendering the carbonyl carbon more electrophilic. The pyridine ring itself is an electron-deficient aromatic system, a characteristic that is further modulated by the presence of the methyl group, which is a weak electron-donating group.

Based on related compounds, such as other substituted benzoylpyridines, it can be postulated that this compound could serve as an intermediate in organic synthesis. For instance, the nitro group could be reduced to an amine, and the carbonyl group could undergo various nucleophilic addition reactions. However, without specific experimental data, these remain educated hypotheses. A commercial supplier lists the compound with a purity of 97.0%, confirming its tangible existence, yet no accompanying research or application data is provided.

Identification of Unexplored Research Avenues and Challenges

The most significant gap in the knowledge surrounding this compound is the complete lack of published experimental data. Key unexplored research avenues include:

Synthesis and Characterization: There are no detailed, peer-reviewed synthesis protocols for this specific compound. While general methods for the synthesis of benzoylpyridines exist, such as Friedel-Crafts acylation or oxidation of corresponding alcohols, their applicability and efficiency for this particular isomer have not been documented. Furthermore, comprehensive structural and spectral characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography is entirely missing from the scientific record.

Chemical Reactivity: The reactivity of this compound has not been experimentally investigated. Studies on its thermal stability, solubility in various solvents, and its behavior in different chemical environments are needed to establish a foundational understanding of its chemical properties.

Potential Applications: While the structural motifs of this compound suggest potential applications in areas such as medicinal chemistry or materials science, no research has been published to support these possibilities. The biological activity of this compound remains completely untested.

A primary challenge in the study of this compound may be the synthesis itself. The electron-deficient nature of the pyridine ring can make electrophilic substitution reactions, such as Friedel-Crafts acylation, challenging. Alternative synthetic strategies would need to be developed and optimized.

Future Prospects for Methodological Development and Applications

The future study of this compound is contingent on the development of a reliable synthetic method. Future research should focus on:

Methodological Development: A systematic investigation into various synthetic routes is the most critical next step. This could involve exploring modern cross-coupling reactions or optimizing classical condensation methods to afford the target compound in good yield and purity.

Comprehensive Characterization: Once synthesized, a thorough characterization using a suite of analytical techniques is imperative. This would provide the fundamental data necessary for any further investigation into its properties and potential applications.

Exploration of Applications: With a solid understanding of its synthesis and properties, research could then branch into exploring its utility. Given the prevalence of pyridine and nitroaromatic moieties in pharmaceuticals, an initial screening for biological activity would be a logical starting point. Its potential as a ligand in coordination chemistry or as a building block for novel materials could also be investigated.

In essence, this compound represents a blank slate in the vast landscape of chemical research. Its study offers an opportunity to contribute new fundamental knowledge to the field of heterocyclic chemistry and to potentially uncover novel applications.

Q & A

What are the optimal synthetic routes for 4-Methyl-2-(4-nitrobenzoyl)pyridine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound likely involves acylation or coupling reactions. A plausible method is the Friedel-Crafts acylation of 4-methylpyridine with 4-nitrobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Alternatively, Suzuki-Miyaura coupling could link pre-functionalized pyridine and nitrobenzene derivatives. Key factors affecting yield include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) may improve electrophilic substitution but risk side reactions like over-acylation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitrobenzoyl group activation but may complicate purification .

- Temperature control : Excessive heat (>100°C) can degrade nitro groups, reducing purity .

Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, UV detection at 254 nm).

How can spectral discrepancies in NMR data for this compound be resolved?

Advanced Research Question

Contradictions in NMR data (e.g., unexpected splitting or shifts) often arise from:

- Tautomerism : The nitrobenzoyl group may exhibit keto-enol tautomerism, altering proton environments .

- Solvent effects : Deuterated solvents (DMSO-d₆ vs. CDCl₃) can shift aromatic protons by 0.1–0.3 ppm .

- Impurity interference : Residual solvents (e.g., DMF) may obscure peaks at δ 2.7–3.5 ppm.

Resolution Strategy : - Perform 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Compare with computational predictions (DFT-based NMR simulations) .

- Validate using X-ray crystallography for unambiguous structural confirmation .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

Stability is critical for reproducibility. Key findings from analogous nitro-pyridine derivatives suggest:

- Light sensitivity : Nitro groups degrade under UV light, requiring amber glass storage .

- Temperature : Decomposition accelerates above 25°C; long-term storage at –20°C is recommended .

- Humidity : Hydrolysis of the benzoyl group occurs in >60% relative humidity, detected via FT-IR (C=O peak broadening) .

Methodological Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.

How does the electronic nature of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

The nitro group’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack but deactivates the benzoyl moiety. For example:

- At the pyridine ring : Nitro groups enhance electrophilicity at the 6-position, favoring SNAr reactions with amines or thiols .

- At the benzoyl group : Electron deficiency reduces reactivity toward nucleophiles (e.g., Grignard reagents), requiring harsher conditions (e.g., LiAlH₄ reduction) .

Case Study : In a palladium-catalyzed coupling, the nitro group improved regioselectivity by 30% compared to methoxy analogs .

What computational methods are effective for predicting the biological activity of this compound?

Advanced Research Question

Docking studies and QSAR models can prioritize experimental testing:

- Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 or NADPH oxidase. The nitro group’s dipole may form hydrogen bonds with Arg120 (COX-2) .

- ADMET prediction : SwissADME predicts moderate bioavailability (LogP ≈ 2.5) but potential hepatotoxicity (nitro group metabolism to nitroso intermediates) .

Validation : Compare with in vitro assays (e.g., IC₅₀ in enzyme inhibition) to refine models .

How can researchers address contradictions in reported biological activities of structurally similar compounds?

Advanced Research Question

Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ values) may stem from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media .

- Compound purity : Impurities ≥5% (e.g., unreacted nitrobenzoyl chloride) can skew results .

Resolution Strategy : - Replicate studies using standardized protocols (CLSI guidelines).

- Cross-validate with orthogonal assays (e.g., MIC and time-kill kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.